2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazole ring system. Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with the molecular formula C3H4N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by functional group modifications to introduce the ethan-1-ol moiety.
Cyclization Reaction: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex heterocyclic systems.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Research is ongoing to explore the specific biological targets and mechanisms of action of this compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The amino group and ethan-1-ol moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar structural features but different functional groups.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Compounds with antioxidant and anticancer activities.
Uniqueness
The uniqueness of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C13H21N5O |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[3-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-3-5-18-10-12(11(2)15-18)9-14-13-4-6-17(16-13)7-8-19/h4,6,10,19H,3,5,7-9H2,1-2H3,(H,14,16) |
InChI Key |
COILBXOIBURAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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